2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a benzothienopyrimidine derivative with a 4-bromophenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-linked acetamide group substituted with a 3,5-dimethylphenyl moiety. Its molecular formula is C₂₇H₂₅BrN₃O₂S₂, and it exhibits a molecular weight of 583.54 g/mol (calculated from structural data) .
Properties
CAS No. |
476484-18-1 |
|---|---|
Molecular Formula |
C26H24BrN3O2S2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24BrN3O2S2/c1-15-11-16(2)13-18(12-15)28-22(31)14-33-26-29-24-23(20-5-3-4-6-21(20)34-24)25(32)30(26)19-9-7-17(27)8-10-19/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
KQLFBQKYWLUFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the benzothieno[2,3-d]pyrimidine core. This can be achieved through the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe or tool in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and benzothieno[2,3-d]pyrimidine moieties. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations in Key Positions
The target compound’s structural analogs differ primarily in:
Pyrimidine Ring Substituents : Replacement of the 4-bromophenyl group with halogens (e.g., Cl), methoxy, or ethoxy groups.
Acetamide Substituents : Variations in the aryl group attached to the acetamide nitrogen (e.g., 3,5-dimethylphenyl vs. 2-fluorophenyl).
Table 1: Structural Features of Selected Analogs
Impact of Substituents on Physicochemical Properties
Analytical Profiling
Docking and Affinity Predictions
- Docking Studies: shows that even minor structural changes (e.g., bromo to chloro) significantly alter binding affinities due to interactions with residues in enzyme pockets .
- QSAR Models : The target compound’s Tanimoto coefficient (Morgan fingerprints) against its 4-methoxy analog is 0.72 , indicating moderate similarity .
Bioactivity Clustering
- Hierarchical Clustering : demonstrates that analogs with 3,5-dimethylphenyl groups cluster separately from those with sulfamoyl or fluorophenyl substituents, correlating with divergent bioactivity .
- Activity Cliffs : Substituting bromine with chlorine () creates an activity cliff, reducing potency by >10-fold in kinase inhibition assays .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a bromophenyl group and a sulfanyl moiety, which may enhance its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 554.55 g/mol. The intricate structure positions it as a significant candidate for research in medicinal chemistry due to its diverse functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24BrN3O2S |
| Molecular Weight | 554.55 g/mol |
| CAS Number | 678548-97-5 |
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cellular proliferation or survival .
Antimicrobial Activity
Preliminary studies suggest that the compound shows potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis. The presence of the bromophenyl group is believed to enhance this activity due to its electron-withdrawing properties which may improve binding affinity to bacterial targets .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research on structurally related benzothieno-pyrimidine derivatives has shown that they can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The sulfanyl group may play a crucial role in these mechanisms by facilitating interactions with cancer-related proteins or pathways .
The biological activity of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is hypothesized to involve:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with specific receptors can modulate signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells leading to cell death.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of similar benzothieno-pyrimidine derivatives found significant inhibition against Gram-positive and Gram-negative bacteria. The compound's structure was linked to enhanced activity due to the presence of electron-withdrawing groups which stabilize the interaction with bacterial enzymes.
Study 2: Anticancer Properties
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives with similar structures could reduce cell viability significantly at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
